N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLZPNARAZMGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H16F3N5O4S3
- Molecular Weight: 483.5 g/mol
- IUPAC Name: 2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
The compound features a thiadiazole ring and a trifluoromethyl group, which are often associated with increased biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit pathways that promote cancer cell growth.
- Induction of Apoptosis: It triggers programmed cell death in various cancer cell lines.
- Targeting Specific Proteins: Some studies suggest it interacts with proteins involved in cancer progression.
Case Studies
Several case studies provide insights into the efficacy of this compound:
-
Study on Human Myeloid Leukemia Cells:
- Researchers observed significant decreases in cell viability and increased apoptosis rates when treated with the compound.
- The study concluded that the compound could serve as a lead for developing new leukemia therapies.
-
Xenograft Models:
- In vivo studies demonstrated that the compound reduced tumor size significantly in mouse models implanted with human cancer cells.
- These results support further investigation into its therapeutic potential against solid tumors.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide, have shown significant anticancer properties. Research indicates that these compounds can decrease the viability of various cancer cell lines:
In vitro studies have demonstrated that compounds containing the thiadiazole structure can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activity. The compound exhibits significant antibacterial and antifungal effects against various pathogens. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Antibacterial activity | |
| Candida albicans | Antifungal effects |
These properties make thiadiazole derivatives promising candidates for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies suggest that compounds like this compound may exhibit neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine release:
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Lipophilicity: The phenoxy group in the target compound may increase lipophilicity versus the triazinoquinazoline moiety in , affecting bioavailability.
- Steric Effects: Bulkier substituents (e.g., trichloroethyl in ) could hinder molecular interactions compared to the target’s compact phenoxy group.
Spectral and Analytical Characterization
Key spectral data highlight functional group environments:
Table 3: Spectral Data Comparison
- IR: Amide C=O stretches (1660–1710 cm⁻¹) are consistent across analogs. The target compound’s phenoxy group would show aromatic C-O stretches (~1250 cm⁻¹), absent in other compounds.
- NMR: Aromatic protons in the target compound’s phenoxy group (δ ~6.5–7.5) would differ from ’s fluorophenyl (δ ~7.1–7.9) and ’s trichloroethyl signals.
Potential Bioactivity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
